molecular formula C19H16N2O2S B2727147 1-(4-Methoxyphenyl)-2-((6-phenylpyridazin-3-yl)thio)ethanone CAS No. 872688-41-0

1-(4-Methoxyphenyl)-2-((6-phenylpyridazin-3-yl)thio)ethanone

Cat. No. B2727147
CAS RN: 872688-41-0
M. Wt: 336.41
InChI Key: XJVZAOYDSSIWQX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((6-phenylpyridazin-3-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyridazine derivative and has shown promising results in various studies.

Scientific Research Applications

Conformational and Vibrational Studies

A study conducted by Onawole et al. (2017) explored the conformational, vibrational, and computational assessment of a similar arylpiperazine-based compound's biochemical properties. Their research highlighted the molecule's potential docking mechanism as an agonist in the human GABA A receptor, providing insights into its reactivity properties and biodegradability in aqueous solutions (Onawole et al., 2017).

Synthesis of Novel Derivatives

Research by Largeron and Fleury (1998) demonstrated a convenient electrochemical synthesis approach for novel 8-amino-1,4-benzoxazine derivatives, starting from related phenyl methanone compounds. This method showcased the potential for creating compounds with anti-stress oxidative properties (Largeron & Fleury, 1998).

Antimicrobial Activity

A study by Puthran et al. (2019) synthesized novel Schiff bases using an analogous methoxyphenyl compound, demonstrating their effective antimicrobial activity. This research contributes to the development of new antimicrobial agents with enhanced efficacy (Puthran et al., 2019).

Anti-Inflammatory and Analgesic Agents

Sharma and Bansal (2016) synthesized and evaluated new 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones for their anti-inflammatory and analgesic activities. Their findings identified compounds with promising pharmacological profiles without ulcerogenic and cardiovascular side effects, highlighting the therapeutic potential of such derivatives (Sharma & Bansal, 2016).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-16-9-7-15(8-10-16)18(22)13-24-19-12-11-17(20-21-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVZAOYDSSIWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone

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